Maleato de Zaldarida

Descripción general

Descripción

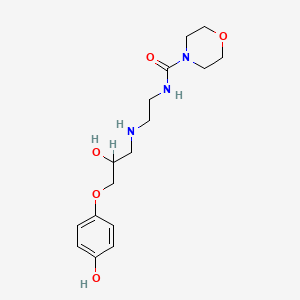

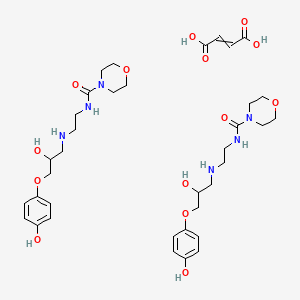

Zaldaride maleate, also known as CGS-9343B or KW 5617, is a compound with the molecular formula C30H32N4O6 . It is an effective and selective inhibitor of calmodulin . Zaldaride maleate inhibits CaM (calmodulin)-stimulated cAMP phosphodiesterase activity . It has been shown to decrease the severity and duration of travelers’ diarrhea . Research suggests that calmodulin and intracellular calcium may serve as mediators of diarrhea in bacterial enteric infection .

Molecular Structure Analysis

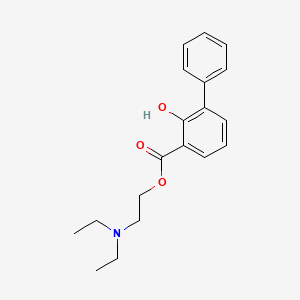

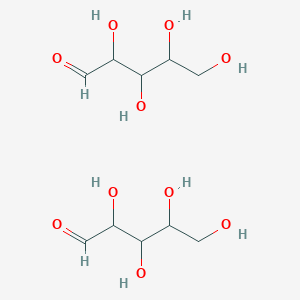

Zaldaride maleate has a molecular weight of 544.6 g/mol . The IUPAC name for Zaldaride maleate is (Z)-but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Zaldaride maleate has a molecular weight of 544.6 g/mol . The elemental composition of Zaldaride maleate is C, 66.16%; H, 5.92%; N, 10.29%; O, 17.63% .Aplicaciones Científicas De Investigación

Tratamiento de la diarrea del viajero

El maleato de Zaldarida se ha utilizado en el tratamiento de la diarrea del viajero. En un estudio, se administró this compound o un placebo a los pacientes. Los resultados mostraron que el this compound redujo el número de heces no formadas en un 30% y la duración de la enfermedad en un 23% en comparación con el placebo .

Antagonista de la calmodulina

El this compound es un nuevo antagonista de la calmodulina. La calmodulina es una proteína mensajera de unión al calcio que se expresa en todas las células eucariotas. El this compound puede inhibir la actividad de la calmodulina, lo que tiene implicaciones en muchos procesos biológicos .

Comparación con otros medicamentos

El this compound se ha comparado con otros medicamentos como la loperamida en el tratamiento de la diarrea. Se encontró que la loperamida era superior al this compound durante las primeras horas del tratamiento. Sin embargo, después de 48 horas de tratamiento, ambos fármacos fueron igualmente eficaces .

Inhibición de la actividad de la fosfodiesterasa del cAMP

CGS 9343B, otro nombre para el this compound, se ha encontrado que inhibe la actividad de la fosfodiesterasa del cAMP estimulada por la calmodulina. Esta inhibición juega un papel en muchos procesos celulares, incluida la regulación del metabolismo del glucógeno, el azúcar y los lípidos .

Inhibición selectiva de la actividad de la calmodulina

CGS 9343B es un inhibidor novedoso, potente y selectivo de la actividad de la calmodulina. A diferencia de la trifluoperazina, CGS 9343B no inhibe la actividad de la proteína quinasa C y no posee una posible actividad antidopaminérgica .

Modulación de los cambios dependientes del calcio

Un estudio encontró que CGS 9343B modula los cambios dependientes del calcio en el crecimiento de neuritas y los movimientos del cono de crecimiento. Esto sugiere su posible aplicación en el campo de la neurociencia .

Mecanismo De Acción

Target of Action

Zaldaride maleate, also known as CGS 9343B, is a potent and selective inhibitor of calmodulin . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells . It transduces calcium signals by binding to and regulating a broad range of target proteins involved in various cellular processes .

Mode of Action

Zaldaride maleate interacts with calmodulin and inhibits its activity . It has been suggested that zaldaride maleate inhibits the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor . This inhibition disrupts the normal function of these enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The primary biochemical pathway affected by zaldaride maleate is the cyclic nucleotide-mediated pathway . This pathway is involved in various cellular processes, including ion transport and secretion . By inhibiting calmodulin, zaldaride maleate disrupts the normal functioning of this pathway, leading to changes in cellular ion secretion .

Pharmacokinetics

This suggests that the compound has sufficient bioavailability to exert its effects when administered orally .

Result of Action

The molecular and cellular effects of zaldaride maleate’s action primarily involve changes in intestinal ion secretion . For example, it has been shown to attenuate increases in short-circuit current in rat colonic mucosa induced by certain secretagogues . This suggests that zaldaride maleate can reduce the severity and duration of diarrhea by inhibiting excessive intestinal ion secretion .

Action Environment

The action, efficacy, and stability of zaldaride maleate can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the presence of certain bacterial agents in the gut . .

Análisis Bioquímico

Biochemical Properties

Zaldaride maleate interacts with calmodulin, a protein that plays a crucial role in calcium signaling within cells . It inhibits calmodulin-stimulated cAMP phosphodiesterase activity, with an IC50 value of 3.3 nM . This interaction with calmodulin suggests that Zaldaride maleate could influence a wide range of biochemical reactions, given the central role of calmodulin in cellular signaling pathways .

Cellular Effects

Zaldaride maleate has been shown to have significant effects on cellular processes. It can prevent estrogen-induced transcription activation by ER, reversibly block voltage-activated Na+, Ca2+, and K+ currents in PC12 cells, and inhibit nAChR . These effects indicate that Zaldaride maleate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Zaldaride maleate involves its binding to calmodulin, thereby inhibiting the activity of this protein . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Zaldaride maleate has been shown to decrease the number of unformed stools by 30% and the duration of illness by 23% when compared with placebo during the initial 48 hours of therapy . This suggests that the effects of Zaldaride maleate can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Zaldaride maleate vary with different dosages. For example, at doses of 3 mg/kg and higher, Zaldaride maleate has been shown to ameliorate diarrhea . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

Given its interaction with calmodulin, it is likely that it could influence pathways involving this protein .

Transport and Distribution

Given its biochemical properties and interactions with calmodulin, it is plausible that it could interact with various transporters or binding proteins .

Subcellular Localization

Given its interactions with calmodulin, it is plausible that it could be localized to specific compartments or organelles where calmodulin is present .

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2.C4H4O4/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31;5-3(6)1-2-4(7)8/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGODOSILXOFQPH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109826-26-8 (Parent), 110-16-7 (Parent) | |

| Record name | Zaldaride maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109826-27-9 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]-4-piperidinyl]-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109826-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zaldaride maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZALDARIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SG01P7NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

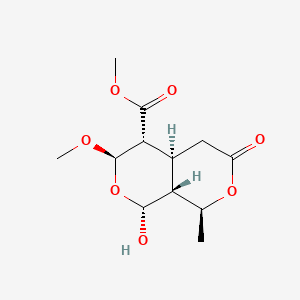

![N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B1682291.png)

![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)